![molecular formula C7H13NO2 B3043389 2-(Cyclopentyloxy)acetamide CAS No. 855929-18-9](/img/structure/B3043389.png)
2-(Cyclopentyloxy)acetamide
Overview
Description
2-(Cyclopentyloxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPAA and is a white crystalline powder that has a molecular weight of 159.21 g/mol.
Scientific Research Applications
Antitubercular Activity
2-(Quinolin-4-yloxy)acetamides, a class including 2-(cyclopentyloxy)acetamide, have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis. These compounds exhibit significant antitubercular activity with minimum inhibitory concentration values as low as 0.05 μM. They are active against drug-resistant strains and demonstrate low toxicity in cellular models. Their effectiveness extends to infected macrophages, and they show a low risk of drug-drug interactions and cardiac toxicity in zebrafish models (Pissinate et al., 2016), (Borsoi et al., 2022), (Subtil et al., 2017).
Heterocyclic Synthesis
2-Cyano-N-(2-hydroxyethyl) acetamide, a compound related to 2-(cyclopentyloxy)acetamide, is important for the synthesis of various novel heterocyclic systems. It serves as a critical intermediate in the chemical synthesis of heterocyclic compounds, demonstrating broad utility in medicinal chemistry (Gouda et al., 2015).
Anti-Arthritic Properties
N-(2-Hydroxy phenyl) acetamide, another compound closely related to 2-(cyclopentyloxy)acetamide, has shown significant anti-arthritic and anti-inflammatory properties in experimental models. This compound reduces inflammation-related cytokines and oxidative stress markers, suggesting its potential as an anti-arthritic treatment (Jawed et al., 2010).
properties
IUPAC Name |
2-cyclopentyloxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEPUSMOAOVWHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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